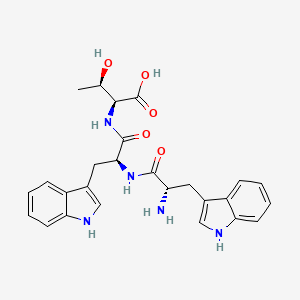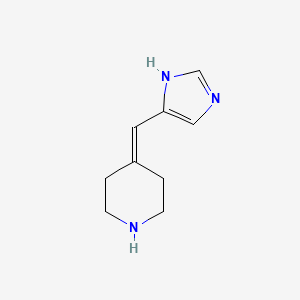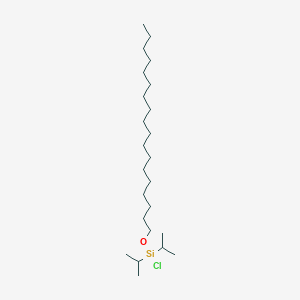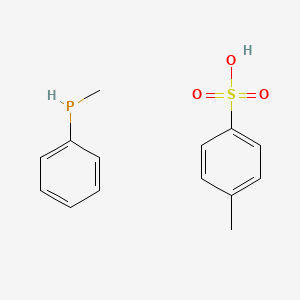
Trp-Trp-Thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Thr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The threonine molecule is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of threonine is removed.
Coupling: The first tryptophan molecule is coupled to the deprotected threonine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on the amino group of the first tryptophan is removed, and the second tryptophan is coupled in a similar manner.
Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to ensure its quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trp-Trp-Thr can undergo various chemical reactions, including:
Oxidation: The indole side chain of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in threonine can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Esterified or etherified derivatives of threonine.
Applications De Recherche Scientifique
Trp-Trp-Thr has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of Trp-Trp-Thr involves its interaction with specific molecular targets, such as enzymes and receptors. The indole side chains of tryptophan can engage in π-π interactions and hydrogen bonding, while the hydroxyl group of threonine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trp-Trp: A dipeptide composed of two tryptophan molecules.
Trp-Thr: A dipeptide composed of tryptophan and threonine.
Thr-Thr: A dipeptide composed of two threonine molecules.
Uniqueness
Trp-Trp-Thr is unique due to the presence of both indole and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The combination of two tryptophan molecules and one threonine molecule allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
189455-44-5 |
|---|---|
Formule moléculaire |
C26H29N5O5 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H29N5O5/c1-14(32)23(26(35)36)31-25(34)22(11-16-13-29-21-9-5-3-7-18(16)21)30-24(33)19(27)10-15-12-28-20-8-4-2-6-17(15)20/h2-9,12-14,19,22-23,28-29,32H,10-11,27H2,1H3,(H,30,33)(H,31,34)(H,35,36)/t14-,19+,22+,23+/m1/s1 |
Clé InChI |
GQYPNFIFJRNDPY-ONUFPDRFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)


